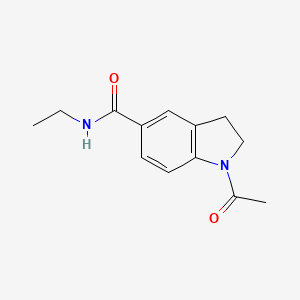
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as FMePyB, is a synthetic compound that has gained interest in the scientific community due to its potential use in medicinal chemistry. FMePyB is a benzamide derivative that can be synthesized through various methods.
Mécanisme D'action
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is believed to inhibit the Stat3 dimerization by binding to the SH2 domain of Stat3, which is responsible for the protein-protein interaction. This binding prevents the formation of the Stat3 dimer and downstream signaling, leading to the inhibition of cellular processes that are regulated by Stat3.
Biochemical and Physiological Effects:
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. However, further studies are needed to fully understand the biochemical and physiological effects of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a synthetic compound that can be easily synthesized in the laboratory, making it a readily available compound for research. However, 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has low solubility in water, which can limit its use in certain experiments. 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide also has a short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One direction is to optimize the synthesis method of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide to increase the yield and purity of the compound. Another direction is to further investigate the mechanism of action of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, specifically its binding affinity to the SH2 domain of Stat3. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, as well as its potential use in other diseases beyond cancer and inflammation.
Méthodes De Synthèse
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can be synthesized through a multi-step synthetic route. The synthesis starts with the reaction of 3-fluorobenzoyl chloride with N-methylpyrrolidine to give 3-fluoro-N-methylbenzamide. This intermediate is then reacted with ethyl 2-oxo-2-pyrrolidin-1-ylacetate to give 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. The overall yield of the synthesis is around 30-40%.
Applications De Recherche Scientifique
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been studied for its potential use in medicinal chemistry, specifically as a potential inhibitor of the protein-protein interaction between the transcription factor Stat3 and its dimerization partner. Stat3 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of Stat3 has been linked to various diseases, including cancer, autoimmune disorders, and inflammation. 3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has shown promising results in inhibiting the Stat3 dimerization and downstream signaling, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16(10-13(18)17-7-2-3-8-17)14(19)11-5-4-6-12(15)9-11/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDDJJURXICISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)


![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)

![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)


![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)

